molecular formula C21H19N5 B10756887 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10756887
M. Wt: 341.4 g/mol
InChI Key: CCDIUVLNHCGSMH-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a small molecule belonging to the class of organic compounds known as phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound has a molecular formula of C21H19N5 and a molecular weight of 341.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

    Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups are introduced through substitution reactions. Common reagents include cyclopropyl bromide and phenylboronic acid, with palladium-catalyzed cross-coupling reactions being a typical method.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with pyridin-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidine compounds, and substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the pyridin-3-ylmethyl group contributes to its binding affinity for CDK2 .

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19N5/c1-2-6-17(7-3-1)19-11-20(23-13-15-5-4-10-22-12-15)26-21(25-19)18(14-24-26)16-8-9-16/h1-7,10-12,14,16,23H,8-9,13H2

InChI Key

CCDIUVLNHCGSMH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3N=C(C=C(N3N=C2)NCC4=CN=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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